

Application Notes and Protocols for X-ray Crystallography of Cyanobenzamide Compounds

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Compound of Interest

Compound Name: 4-cyano-N,N-dimethylbenzamide

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Introduction

Cyanobenzamide compounds are a versatile class of organic molecules characterized by a benzamide structure with an attached cyano group.^[1] They serve as crucial intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] Their applications in drug discovery are particularly noteworthy, with derivatives showing potential as anti-inflammatory, analgesic, and anti-cancer agents.^{[1][2][3]} X-ray crystallography is an indispensable analytical technique for this class of compounds, as it provides precise three-dimensional structural information. This data is fundamental for understanding structure-activity relationships (SAR), confirming molecular stereochemistry, and designing new molecules with enhanced biological efficacy.

Application Notes

The single-crystal X-ray diffraction analysis of cyanobenzamide derivatives provides critical insights for researchers in medicinal chemistry and materials science.

- **Structure-Activity Relationship (SAR) Studies:** Detailed knowledge of the three-dimensional structure, including bond angles, bond lengths, and conformation, is essential for SAR studies. By comparing the crystal structures of various cyanobenzamide derivatives with their biological activities, researchers can identify key structural features responsible for their

therapeutic effects. This knowledge guides the rational design of more potent and selective drug candidates.[3]

- **Pharmaceutical Development:** Cyanobenzamides are key intermediates in the synthesis of a wide range of pharmaceuticals.[1] X-ray crystallography confirms the successful synthesis of the target molecule and its intermediates, ensuring the correct stereochemistry and purity, which are critical for drug safety and efficacy.
- **Enzyme Inhibition Analysis:** Certain cyanobenzamide derivatives have been identified as potent inhibitors of enzymes like cysteine proteases.[4] A crystal structure of the compound can be used in molecular docking studies to simulate its interaction with the enzyme's active site, helping to elucidate the mechanism of inhibition and to design next-generation inhibitors.
- **Material Science:** The unique chemical properties of cyanobenzamides make them useful in the creation of advanced materials, including polymers and coatings.[1] X-ray crystallography helps in understanding the intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state and ultimately determine the material's bulk properties.[5]

Quantitative Data Summary

The following table summarizes crystallographic data for selected cyanobenzamide derivatives as determined by single-crystal X-ray diffraction.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
|--|---|----------------|---|-----------|------------|------------|--------|
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C ₁₀ H ₁₀ N ₄ O ₃ | Orthorhombic | P2 ₁ 2 ₁ 2 ₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | [4][6] |
| 2-Cyanoguanidinophenytoin (CNG-DPH) | C ₁₆ H ₁₁ N ₅ O | Monoclinic | P2 ₁ /c | - | - | - | [5] |
| 2-Amino-4-chlorobenzonitrile | C ₇ H ₅ ClN ₂ | Triclinic | P-1 | 3.8924(9) | 6.7886(15) | 13.838(3) | [7] |

Note: Specific unit cell parameters for 2-Cyanoguanidinophenytoin were not detailed in the provided search results but its crystal system and space group were identified.[5]

Experimental Protocols

Protocol 1: Synthesis and Crystallization of a Cyanobenzamide Derivative

This protocol is a generalized procedure based on the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide.[4][6]

- Synthesis of the Precursor:

- Prepare the N,N'-dialkylbenzohydrazide precursor. For example, N,N'-dimethyl-4-nitrobenzohydrazide can be prepared via a C-N bond coupling reaction between 4-nitrobenzoic acid and N,N'-dimethylhydrazine using a mixed anhydride approach.^{[4][6]}
- Cyanation Reaction:
 - Dissolve the hydrazide precursor (e.g., 2.11 mmol) in a suitable solvent such as methanol (15 mL).
 - Add a base, such as sodium acetate (5.27 mmol), and cyanogen bromide (3.16 mmol) to the solution.^{[4][6]}
 - Stir the reaction mixture at room temperature for approximately 18 hours.^[4]
- Purification:
 - Remove the solvent under reduced pressure (in vacuo).
 - Suspend the resulting solid in 1 M HCl (10 mL) and perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, water, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent completely to yield the final cyanobenzamide product.^[4]
- Crystallization (Slow Evaporation Method):
 - Dissolve a small amount of the purified compound (e.g., 5 mg) in a minimal volume of a suitable solvent, such as chloroform (~100 µL).^{[4][6]}
 - Place this solution in a small vial and add a less volatile anti-solvent (e.g., 400-500 µL of cyclohexane) that the compound is less soluble in.^{[4][6]}
 - Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the more volatile solvent (chloroform).

- Allow the vial to stand undisturbed at room temperature for several days. Single crystals suitable for X-ray diffraction should form as the solvent slowly evaporates.[4][6]

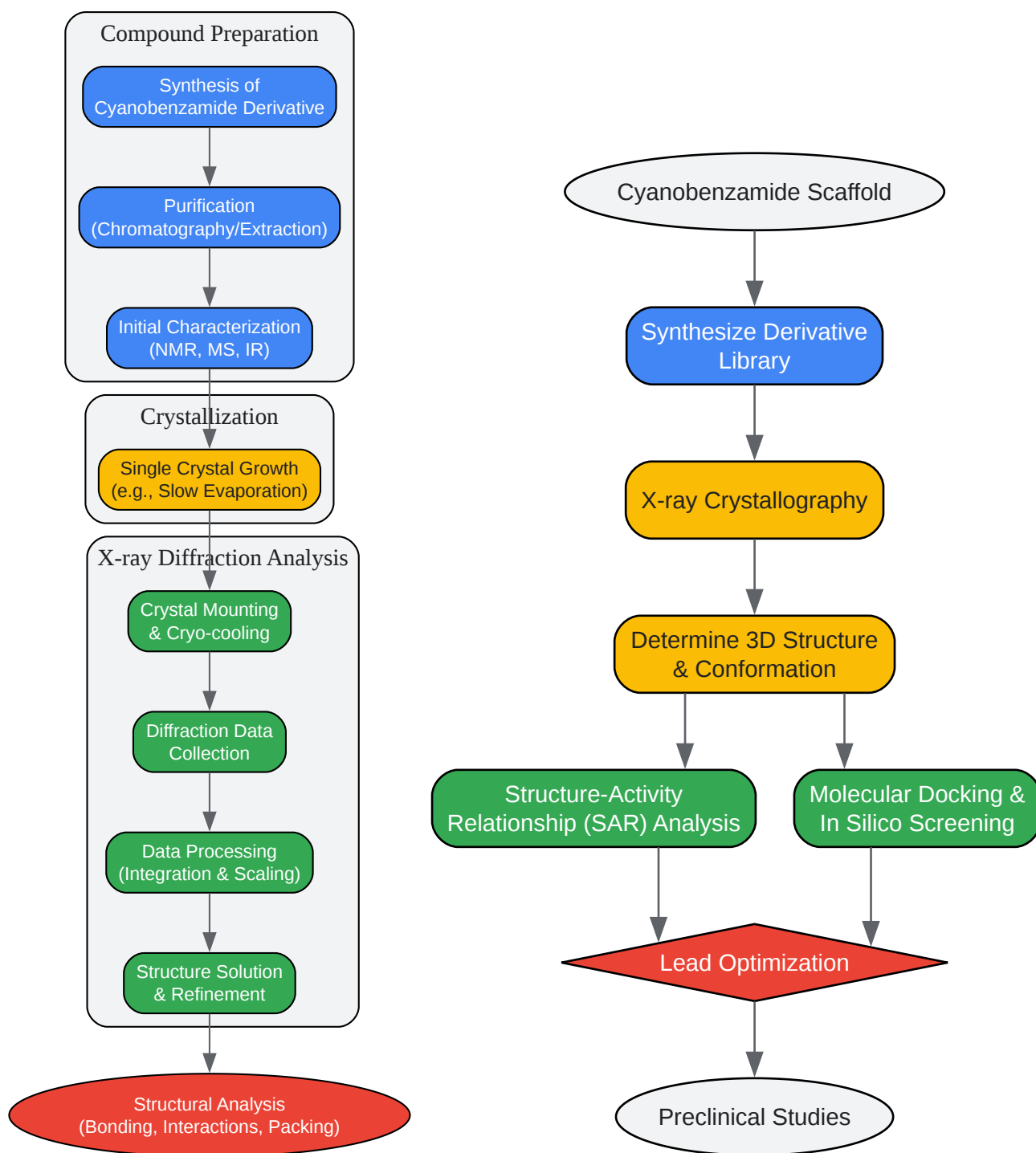
Protocol 2: Single-Crystal X-ray Diffraction and Structure Determination

This protocol outlines the general steps for data collection and structure refinement.

- Crystal Selection and Mounting:
 - Carefully examine the crystals obtained from Protocol 1 under an optical microscope to select a single, well-formed crystal free of defects.[5]
 - Mount the selected crystal on a suitable holder, such as a MiTeGen kapton loop or a glass fiber.[8]
- Data Collection:
 - Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker D8 or Enraf-Nonius 590 with a CCD detector).[5][9]
 - Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.[8][10]
 - Use a monochromatic X-ray source, commonly Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda = 1.5418 \text{ \AA}$).[7][9]
 - Perform an initial scan to determine the unit cell parameters and crystal system.
 - Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
- Data Processing:
 - Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections using software like SAINT.[8][10]
 - Apply corrections for absorption effects using programs such as SADABS.[8][10]
- Structure Solution and Refinement:

- Solve the crystal structure using direct methods or Patterson methods with software packages like SHELXS or SIR92.[5]
- Refine the structural model against the experimental data using full-matrix least-squares on F^2 with a program like SHELXL.[8][10]
- Locate and refine non-hydrogen atoms anisotropically. Position hydrogen atoms geometrically or locate them from the difference Fourier map.[10]
- Validation and Analysis:
 - Validate the final structure using tools like PLATON or CheckCIF.[5]
 - Analyze the geometric parameters, intermolecular interactions, and packing using software like Mercury.[5]
 - Deposit the final crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[5]

Visualizations



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